2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021251-54-6
VCID: VC6859923
InChI: InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30)
SMILES: CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S
Molecular Formula: C24H24N4O2S3
Molecular Weight: 496.66

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

CAS No.: 1021251-54-6

Cat. No.: VC6859923

Molecular Formula: C24H24N4O2S3

Molecular Weight: 496.66

* For research use only. Not for human or veterinary use.

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide - 1021251-54-6

Specification

CAS No. 1021251-54-6
Molecular Formula C24H24N4O2S3
Molecular Weight 496.66
IUPAC Name 2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide
Standard InChI InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30)
Standard InChI Key WEQJAVXVYDXHSZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S

Introduction

Thiazolo[4,5-d]pyrimidine Derivatives

Thiazolo[4,5-d]pyrimidine derivatives have been extensively studied for their potential therapeutic applications. They exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, these compounds have shown promise as anticancer agents, with some derivatives demonstrating potent antiproliferative activity against human cancer cell lines .

Synthesis and Structural Characteristics

The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves the reaction of appropriate precursors with carbon disulfide or thiourea in the presence of a base . The structural characteristics of these compounds, including the presence of a thioxo group and various substituents, play a crucial role in determining their biological activity.

Biological Activity

While specific data on the compound is not available, thiazolo[4,5-d]pyrimidine derivatives generally exhibit a range of biological activities:

  • Antibacterial Activity: Many derivatives have shown high activity against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Some compounds have demonstrated significant antiproliferative effects against various cancer cell lines .

  • Immunomodulatory Effects: Certain thiazolo[4,5-d]pyrimidine nucleosides have been found to exhibit immunomodulatory properties .

Future Research Directions

Given the potential therapeutic applications of thiazolo[4,5-d]pyrimidine derivatives, further research is warranted to explore their pharmacokinetic properties, toxicity profiles, and efficacy in preclinical models. Specifically, studies focusing on the compound 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide could provide valuable insights into its biological activity and potential as a therapeutic agent.

Data Table: Biological Activities of Thiazolo[4,5-d]pyrimidine Derivatives

Compound TypeBiological ActivityTarget Organisms/Cell Lines
AntibacterialHigh activity against B. subtilis and P. aeruginosaGram-positive and Gram-negative bacteria
AnticancerAntiproliferative effects against human cancer cell linesA375, C32, DU145, MCF-7/WT
ImmunomodulatoryEnhanced immunoactivity compared to guanosine analoguesVarious test systems

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